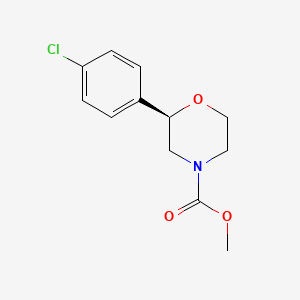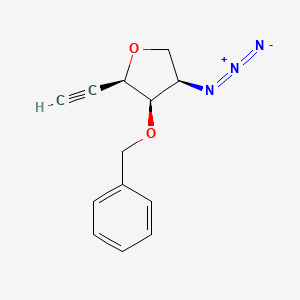
3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-D-arabino-hex-1-ynitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-D-arabino-hex-1-ynitol is a synthetic carbohydrate derivative. This compound is notable for its unique structure, which includes an azido group and a benzyl-protected hydroxyl group. It is used in various chemical and biological research applications due to its reactivity and potential for further functionalization.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-D-arabino-hex-1-ynitol typically involves multiple steps, starting from a suitable carbohydrate precursor. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the carbohydrate precursor are protected using benzyl groups to prevent unwanted reactions.
Formation of Anhydro Bridge: The formation of the 3,6-anhydro bridge is achieved through intramolecular cyclization.
Introduction of Azido Group: The azido group is introduced via nucleophilic substitution, often using sodium azide.
Deprotection: The final step involves the removal of the benzyl protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of carbohydrate chemistry and organic synthesis would apply, with a focus on optimizing yield and purity.
化学反応の分析
Types of Reactions
3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-D-arabino-hex-1-ynitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in substitution reactions to form triazoles via click chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TEMPO and BAIB.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Copper(I) catalysts are often used in click chemistry reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino derivatives.
Substitution: Triazole derivatives.
科学的研究の応用
3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-D-arabino-hex-1-ynitol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of carbohydrate-protein interactions.
Medicine: Potential use in drug development due to its ability to form bioactive compounds.
Industry: Limited industrial applications, primarily used in research settings.
作用機序
The mechanism of action of 3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-D-arabino-hex-1-ynitol involves its reactivity due to the presence of the azido group and the anhydro bridge. The azido group can participate in click chemistry reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions. The anhydro bridge provides rigidity to the molecule, influencing its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
1,6-Anhydro-β-D-glucopyranose:
3-Azido-5-amino-1,2,4-triazole: Contains an azido group but lacks the carbohydrate backbone and anhydro bridge.
Uniqueness
3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-D-arabino-hex-1-ynitol is unique due to its combination of an anhydro bridge, azido group, and benzyl protection. This combination of features makes it a versatile intermediate in synthetic chemistry and a valuable tool in biological research.
特性
CAS番号 |
923287-06-3 |
|---|---|
分子式 |
C13H13N3O2 |
分子量 |
243.26 g/mol |
IUPAC名 |
(2R,3R,4R)-4-azido-2-ethynyl-3-phenylmethoxyoxolane |
InChI |
InChI=1S/C13H13N3O2/c1-2-12-13(11(9-17-12)15-16-14)18-8-10-6-4-3-5-7-10/h1,3-7,11-13H,8-9H2/t11-,12-,13-/m1/s1 |
InChIキー |
ZGBANCILBGDSLP-JHJVBQTASA-N |
異性体SMILES |
C#C[C@@H]1[C@@H]([C@@H](CO1)N=[N+]=[N-])OCC2=CC=CC=C2 |
正規SMILES |
C#CC1C(C(CO1)N=[N+]=[N-])OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14183253.png)
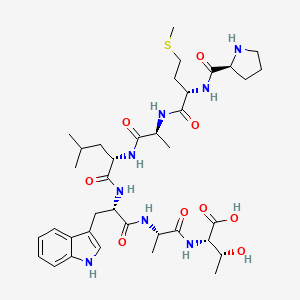
![[4-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)phenyl]methanol](/img/structure/B14183259.png)
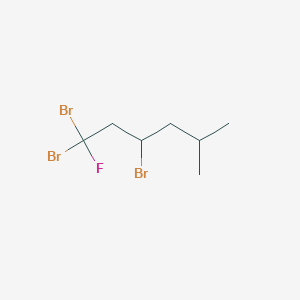
![(4S)-4-(Propan-2-yl)-3-[2-(pyridin-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B14183273.png)
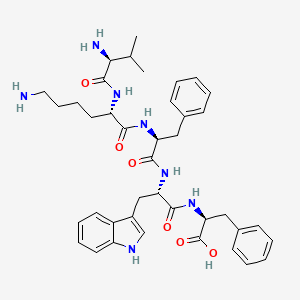
![8-[(4-Ethenylphenyl)methoxy]octan-1-ol;4-methylbenzenesulfonic acid](/img/structure/B14183294.png)

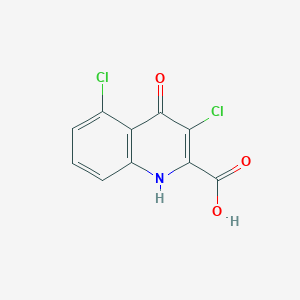
![1-[4-(Pentane-1-sulfonyl)phenyl]methanamine](/img/structure/B14183309.png)
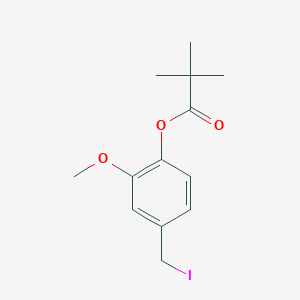
![2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl-](/img/structure/B14183327.png)
